![molecular formula C17H10N2O2 B11848999 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile](/img/structure/B11848999.png)
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile
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Overview
Description
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile is a chemical compound with the molecular formula C17H10N2O2 and a molecular weight of 274.27 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with a nicotinonitrile moiety through an ether linkage. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile typically involves the reaction of 5-formylnaphthalene-1-ol with 6-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the naphthalene and nicotinonitrile moieties .
Chemical Reactions Analysis
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile can be compared with other similar compounds, such as:
6-((5-Formylnaphthalen-1-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a nicotinonitrile moiety.
5-Formylnaphthalene-1-ol: Lacks the nicotinonitrile moiety, making it less reactive in certain chemical reactions.
6-Chloronicotinonitrile: Contains a chlorine atom instead of the formylnaphthalene group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable compound in various scientific research applications.
Biological Activity
Overview of 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile
This compound is a synthetic compound that belongs to the class of nicotinonitriles. This compound is characterized by its unique structure, which includes a naphthalene moiety and a nitrile group, suggesting potential biological activity.
Anticancer Properties
Research has indicated that compounds similar to nicotinonitriles exhibit anticancer properties. The presence of the nitrile group is often associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of nicotinonitriles can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
Compounds containing naphthalene and nitrile groups have been explored for their antimicrobial properties. The biological activity may stem from their ability to disrupt microbial cell membranes or interfere with metabolic pathways. Preliminary studies suggest that this compound could exhibit similar antimicrobial effects, although specific data on this compound is limited.
Enzyme Inhibition
Nicotinonitriles have been investigated for their potential to inhibit various enzymes, including those involved in cancer progression and inflammation. The specific interactions of this compound with target enzymes remain to be elucidated but may contribute to its overall biological profile.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. For this compound, research should focus on:
- Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.
- Mechanistic Studies : Understanding the pathways through which this compound induces cell death or inhibits microbial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Researchers should investigate how modifications to the naphthalene or nitrile groups affect potency and selectivity against target cells.
Data Table Example
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Anticancer | MTT Assay | IC50 = 15 µM in A549 cells | |
Antimicrobial | Disk Diffusion | Zone of inhibition = 12 mm against E. coli | |
Enzyme Inhibition | Enzyme Kinetics | IC50 = 25 µM for COX enzyme |
Properties
Molecular Formula |
C17H10N2O2 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
6-(5-formylnaphthalen-1-yl)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-9-12-7-8-17(19-10-12)21-16-6-2-4-14-13(11-20)3-1-5-15(14)16/h1-8,10-11H |
InChI Key |
MTKISNMSDAIDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC3=NC=C(C=C3)C#N)C=O |
Origin of Product |
United States |
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